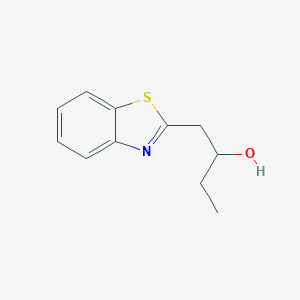

2-Benzothiazoleethanol,alpha-ethyl-(9CI)

説明

特性

CAS番号 |

107401-56-9 |

|---|---|

分子式 |

C11H13NOS |

分子量 |

207.29 g/mol |

IUPAC名 |

1-(1,3-benzothiazol-2-yl)butan-2-ol |

InChI |

InChI=1S/C11H13NOS/c1-2-8(13)7-11-12-9-5-3-4-6-10(9)14-11/h3-6,8,13H,2,7H2,1H3 |

InChIキー |

LEOBQLYYCRPXQG-UHFFFAOYSA-N |

SMILES |

CCC(CC1=NC2=CC=CC=C2S1)O |

正規SMILES |

CCC(CC1=NC2=CC=CC=C2S1)O |

同義語 |

2-Benzothiazoleethanol,alpha-ethyl-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural differences among related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents on Benzothiazole/Benzimidazole Core | Functional Groups on Side Chain |

|---|---|---|---|---|---|

| 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) | 163299-26-1 | C11H13NO2S | 223.29 | 7-hydroxy | Ethanol with α,α-dimethyl groups |

| 1H-Benzimidazole-1-ethanol,2-methyl-(9CI) | 4946-08-1 | C10H12N2O | 176.22 | 2-methyl (on benzimidazole) | Ethanol |

| 2(3H)-Benzothiazolone,6-acetyl-(9CI) | 133044-44-7 | C9H7NO2S | 193.22 | 6-acetyl | Ketone at 2-position |

| 1H-Benzimidazole-2-methanol,alpha-methyl-,(alphaS)-(9CI) | 192316-22-6 | C9H10N2O | 162.19 | 2-methanol, α-methyl (chiral center) | Methanol with α-methyl group |

Key Observations :

Physicochemical Properties

Selected properties from analogous compounds:

| Compound | LogP (XLogP3) | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) | ~2.1 (estimated) | 66.8 | 2 (OH, ethanol) | 3 (O, S, N) |

| 1H-Benzimidazole-1-ethanol,2-methyl-(9CI) | 1.37 | 38.05 | 1 (ethanol) | 3 (N, O) |

| 2(3H)-Benzothiazolone,6-acetyl-(9CI) | 1.8 | 52.3 | 1 (NH of thiazolone) | 3 (O, S, N) |

Notes:

- Higher polar surface areas (e.g., 66.8 Ų for 163299-26-1) correlate with increased solubility in polar solvents, whereas lower LogP values (e.g., 1.37 for 4946-08-1) suggest reduced lipophilicity .

- The thiazolone ring in 133044-44-7 introduces a hydrogen-bond-donating NH group, enhancing interactions with biological targets .

Example :

- 2-Benzothiazoleethanol derivatives are synthesized by reacting 2-mercaptobenzothiazole with ethylene oxide or substituted epoxides, followed by purification via column chromatography .

準備方法

Aldol-Type Condensation Reactions

Aldol reactions represent a cornerstone for constructing the β-hydroxyethylbenzothiazole framework. Chikashita et al. demonstrated that α-lithio-2-methylbenzothiazole reacts with aldehydes under basic conditions to form aldol adducts . For 2-Benzothiazoleethanol,alpha-ethyl-(9CI), propionaldehyde serves as the electrophilic partner. The reaction proceeds via deprotonation of 2-methylbenzothiazole using lithium diisopropylamide (LDA) at −78°C, followed by nucleophilic attack on the aldehyde (Scheme 1). The intermediate β-hydroxyketone is subsequently reduced using sodium borohydride (NaBH4) in ethanol to yield the target alcohol .

Key Conditions :

-

Temperature: −78°C (lithiation), 0°C (quenching)

-

Solvent: Tetrahydrofuran (THF)

| Reagent | Role | Reaction Step |

|---|---|---|

| LDA | Base | Lithiation |

| Propionaldehyde | Electrophile | Aldol Addition |

| NaBH4 | Reducing Agent | Ketone Reduction |

This method is limited by the sensitivity of the lithiated species to moisture and the need for cryogenic conditions.

Organometallic Alkylation Strategies

Organometallic approaches exploit the nucleophilicity of benzothiazole-derived intermediates. Costa et al. reported the metallation of 2-methylbenzothiazole using sodium hydride (NaH) in dimethylformamide (DMF), generating a reactive species that reacts with ethylating agents such as ethyl bromide . Subsequent hydrolysis with aqueous NaOH yields the ethanol derivative (Scheme 2).

Mechanistic Insights :

-

Metallation : NaH abstracts the α-proton, forming a resonance-stabilized anion.

-

Alkylation : The anion attacks ethyl bromide, forming a C–Et bond.

-

Hydrolysis : NaOH mediates the conversion of the intermediate to the alcohol .

Optimized Parameters :

This method offers regioselectivity but requires careful control of stoichiometry to avoid over-alkylation.

Catalytic Asymmetric Synthesis

Asymmetric transfer hydrogenation (ATH) enables enantioselective synthesis of chiral alcohols. Barrios-Rivera et al. utilized ruthenium(II) catalysts with N-functionalized TsDPEN ligands to reduce α-ethyl benzothiazole ketones . The ketone precursor, synthesized via Friedel–Crafts acylation of benzothiazole with ethyl chloroacetate, undergoes ATH in isopropanol with formic acid as the hydrogen donor (Scheme 3).

Performance Metrics :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 12 h |

| Solvent | Isopropanol |

This method is ideal for producing enantiomerically pure variants but necessitates specialized catalysts.

Photocatalytic Hydration of Alkenes

Wang et al. developed a visible-light-driven Meerwein hydration protocol using mesoporous graphitic carbon nitride (mpg-C3N4) as a photocatalyst . Applying this to 2-vinylbenzothiazole derivatives, water adds across the double bond to form 2-Benzothiazoleethanol,alpha-ethyl-(9CI) via a radical mechanism (Scheme 4).

Advantages :

Limitations :

-

Substrate requires pre-functionalization with a vinyl group.

-

Racemic mixtures are typically obtained.

Multi-Step Functionalization Approaches

Multi-step strategies combine lithiation, alkylation, and oxidation. For example, Nishikawa et al. synthesized related benzothiazole alcohols via a two-step sequence:

-

Lithiation-Alkylation : 2-Methylbenzothiazole is treated with LDA, followed by ethyl iodide.

-

Oxidation-Reduction : The alkylated product is oxidized to a ketone using PCC and reduced with NaBH4 .

Yield Comparison :

| Step | Yield |

|---|---|

| Alkylation | 80% |

| Oxidation | 90% |

| Reduction | 85% |

This approach offers flexibility but involves cumbersome purification steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。